molecular formula C20H16O2 B214888 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one

1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one

Cat. No. B214888
M. Wt: 288.3 g/mol
InChI Key: IUUKOZXTAPCOST-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA belongs to the class of chalcones, which are compounds that have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its anticancer properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been studied for its anti-inflammatory and antioxidant activities. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one inhibits the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its high potency and selectivity for cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. This selectivity is important for reducing the side effects of cancer treatment.
One limitation of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. One area of research is the development of novel 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one as a therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one involves the condensation of 4-methylacetophenone and 2-naphthaldehyde in the presence of a base catalyst, typically potassium hydroxide or sodium hydroxide. The reaction takes place in an organic solvent, such as ethanol or methanol, and is typically carried out at room temperature under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one.

properties

Product Name

1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(E)-1-(4-methylphenyl)-3-naphthalen-2-yloxyprop-2-en-1-one

InChI

InChI=1S/C20H16O2/c1-15-6-8-17(9-7-15)20(21)12-13-22-19-11-10-16-4-2-3-5-18(16)14-19/h2-14H,1H3/b13-12+

InChI Key

IUUKOZXTAPCOST-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/OC2=CC3=CC=CC=C3C=C2

SMILES

CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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